
OTs-C6-OBn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)hexyl-4-methylbenzolsulfonat: Es ist ein auf einer Alkylkette basierender PROTAC-Linker, der bei der Synthese von PROTAC SGK3 Degrader-1 verwendet wird . PROTACs (PROteolysis TArgeting Chimeras) sind Moleküle, die Zielproteine selektiv abbauen können, indem sie das intrazelluläre Ubiquitin-Proteasom-System nutzen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 6-(Benzyloxy)hexyl-4-methylbenzolsulfonat beinhaltet die Reaktion von 6-Hydroxyhexylbenzoat mit 4-Methylbenzolsulfonylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin . Die Reaktion erfolgt typischerweise bei Raumtemperatur und liefert das gewünschte Produkt nach der Reinigung.
Industrielle Produktionsmethoden: Die industrielle Produktion von 6-(Benzyloxy)hexyl-4-methylbenzolsulfonat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Substitutionsreaktionen: 6-(Benzyloxy)hexyl-4-methylbenzolsulfonat kann nukleophile Substitutionsreaktionen eingehen, bei denen die Tosylatgruppe durch andere Nukleophile ersetzt wird.
Oxidationsreaktionen: Die Benzyloxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktionsreaktionen: Die Benzyloxygruppe kann auch reduziert werden, um den entsprechenden Alkohol zu bilden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien umfassen Natriumazid, Kaliumcyanid und Thiole. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril durchgeführt.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren oder basischen Bedingungen verwendet.
Reduktionsreaktionen: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter wasserfreien Bedingungen verwendet.
Hauptprodukte:
Substitutionsreaktionen: Produkte umfassen Azide, Nitrile und Thiole.
Oxidationsreaktionen: Produkte umfassen Aldehyde und Carbonsäuren.
Reduktionsreaktionen: Produkte umfassen Alkohole.
Wissenschaftliche Forschungsanwendungen
Chemie: 6-(Benzyloxy)hexyl-4-methylbenzolsulfonat wird als PROTAC-Linker bei der Synthese von PROTACs verwendet, die wertvolle Werkzeuge für die Untersuchung der Proteinfunktion und die Entwicklung neuer therapeutischer Strategien sind .
Biologie: In der biologischen Forschung werden PROTACs, die 6-(Benzyloxy)hexyl-4-methylbenzolsulfonat enthalten, verwendet, um Zielproteine selektiv abzubauen, wodurch Forscher die Auswirkungen des Proteinabbaus auf zelluläre Prozesse untersuchen können .
Medizin: PROTACs werden als potenzielle therapeutische Wirkstoffe für die Behandlung verschiedener Krankheiten wie Krebs, neurodegenerative Erkrankungen und Infektionskrankheiten untersucht. Die Verwendung von 6-(Benzyloxy)hexyl-4-methylbenzolsulfonat in PROTACs ermöglicht die Entwicklung gezielter Therapien mit reduzierten Off-Target-Effekten .
Industrie: In der pharmazeutischen Industrie wird 6-(Benzyloxy)hexyl-4-methylbenzolsulfonat bei der Entwicklung neuer Medikamente und bei der Optimierung von Arzneimittelverabreichungssystemen verwendet .
Wirkmechanismus
6-(Benzyloxy)hexyl-4-methylbenzolsulfonat fungiert als Linker in PROTACs und verbindet zwei verschiedene Liganden: einen für eine E3-Ubiquitinligase und den anderen für das Zielprotein . Das PROTAC-Molekül bringt das Zielprotein und die E3-Ligase in unmittelbare Nähe, was die Ubiquitinierung und anschließende Degradation des Zielproteins durch das Proteasom erleichtert . Dieser Mechanismus ermöglicht den selektiven Abbau bestimmter Proteine und bietet ein leistungsstarkes Werkzeug für die Untersuchung der Proteinfunktion und die Entwicklung gezielter Therapien .
Wirkmechanismus
6-(benzyloxy)hexyl 4-methylbenzenesulfonate functions as a linker in PROTACs, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . This mechanism allows for the selective degradation of specific proteins, providing a powerful tool for studying protein function and for developing targeted therapies .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 6-(Benzyloxy)hexyl-4-methylbenzolsulfonat
- 6-(Benzyloxy)hexyl-4-methylbenzolsulfonat
- 6-(Benzyloxy)hexyl-4-methylbenzolsulfonat
Einzigartigkeit: 6-(Benzyloxy)hexyl-4-methylbenzolsulfonat ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, effektiv als PROTAC-Linker zu fungieren. Seine Alkylkette bietet die notwendige Flexibilität und Länge, um die beiden Liganden zu verbinden, während die Benzyloxy- und Tosylatgruppen Stabilität und Reaktivität gewährleisten .
Eigenschaften
IUPAC Name |
6-phenylmethoxyhexyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4S/c1-18-11-13-20(14-12-18)25(21,22)24-16-8-3-2-7-15-23-17-19-9-5-4-6-10-19/h4-6,9-14H,2-3,7-8,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUMHKDBEGSVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
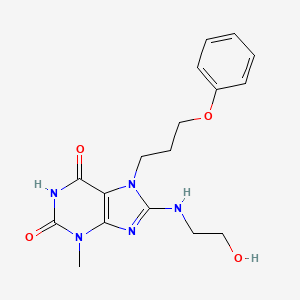
![2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2833608.png)
![3-(2-chlorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2833609.png)

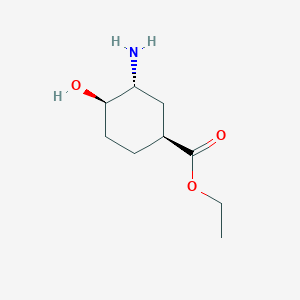
![5-[benzyl(methyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2833617.png)
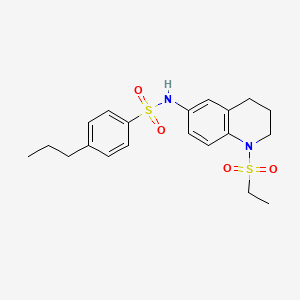

![1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2833622.png)
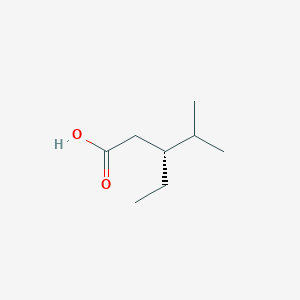
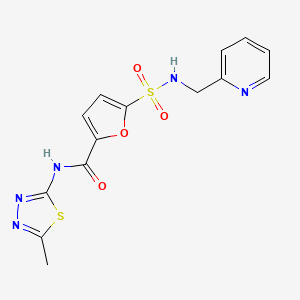

![2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2833628.png)
![11-[(4-Methoxyphenyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2833629.png)
